

# physical and chemical properties of 2,6-Dithiopurine

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## Compound of Interest

Compound Name: 2,6-Dithiopurine

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## 2,6-Dithiopurine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dithiopurine** (DTP), a molecule of significant interest in chemoprevention and drug development. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic carcinogens.

### Core Properties of 2,6-Dithiopurine

**2,6-Dithiopurine**, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural modification imparts unique chemical reactivity, making it a subject of extensive research.

### Physical Properties

The key physical properties of **2,6-Dithiopurine** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>4</sub> S <sub>2</sub>	ChemScene
Molecular Weight	184.25 g/mol	ChemScene
Appearance	Pale yellow powder	ChemicalBook
Melting Point	>350 °C (decomposes)	ChemicalBook
Solubility	Slightly soluble in water and ethanol. Soluble in DMSO and DMF.	ChemicalBook, Cayman Chemical
pKa	6.77 ± 0.20 (predicted)	ChemicalBook

## Chemical Properties

**2,6-Dithiopurine**'s chemical behavior is largely dictated by the presence of its two thiol groups, which are nucleophilic. This characteristic is central to its biological activity.

Property	Description	Source
Chemical Name	1H-Purine-2,6(3H,9H)-dithione	ChemicalBook
CAS Number	5437-25-2	ChemicalBook
Reactivity	Acts as a "soft" nucleophile, readily reacting with "soft" electrophiles.[1][2][3]	Chemical Research in Toxicology
Stability	Store in a dry, sealed container at 2-8°C.	ChemicalBook

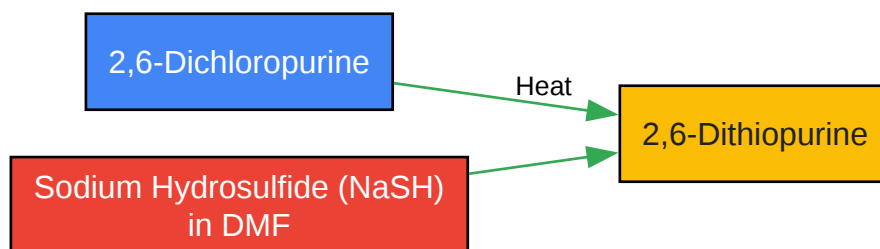
## Synthesis and Experimental Protocols

### Synthesis of 2,6-Dithiopurine

A common and effective method for the synthesis of **2,6-Dithiopurine** involves the nucleophilic substitution of 2,6-dichloropurine with a sulfur source. While a specific detailed protocol for **2,6-**

**Dithiopurine** was not found in the search results, a general procedure can be adapted from the synthesis of other thiopurines.[4]

Reaction Scheme:



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Figure 1: Synthesis of **2,6-Dithiopurine**.

Experimental Protocol:

- **Dissolution:** Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
- **Addition of Sulfur Source:** Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.
- **Reaction:** Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and pour it into ice water.
- **Precipitation:** Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to precipitate the **2,6-Dithiopurine**.
- **Purification:** Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified product.

## Analytical Characterization

Accurate characterization of **2,6-Dithiopurine** is crucial for research and development. The following are standard analytical techniques and protocols adapted from methods used for similar thiopurine compounds.

#### High-Performance Liquid Chromatography (HPLC) Analysis:

A reversed-phase HPLC method can be employed for the purity assessment and quantification of **2,6-Dithiopurine**.

#### Protocol:

- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 340-350 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural elucidation. While specific spectral data for **2,6-Dithiopurine** was not explicitly found, the expected chemical shifts can be inferred based on the purine structure.

- $^1\text{H}$  NMR: Expected signals would include a proton at the C8 position of the purine ring and exchangeable protons from the N-H and S-H groups.
- $^{13}\text{C}$  NMR: Expected signals would correspond to the five carbon atoms of the purine ring, with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.

#### Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

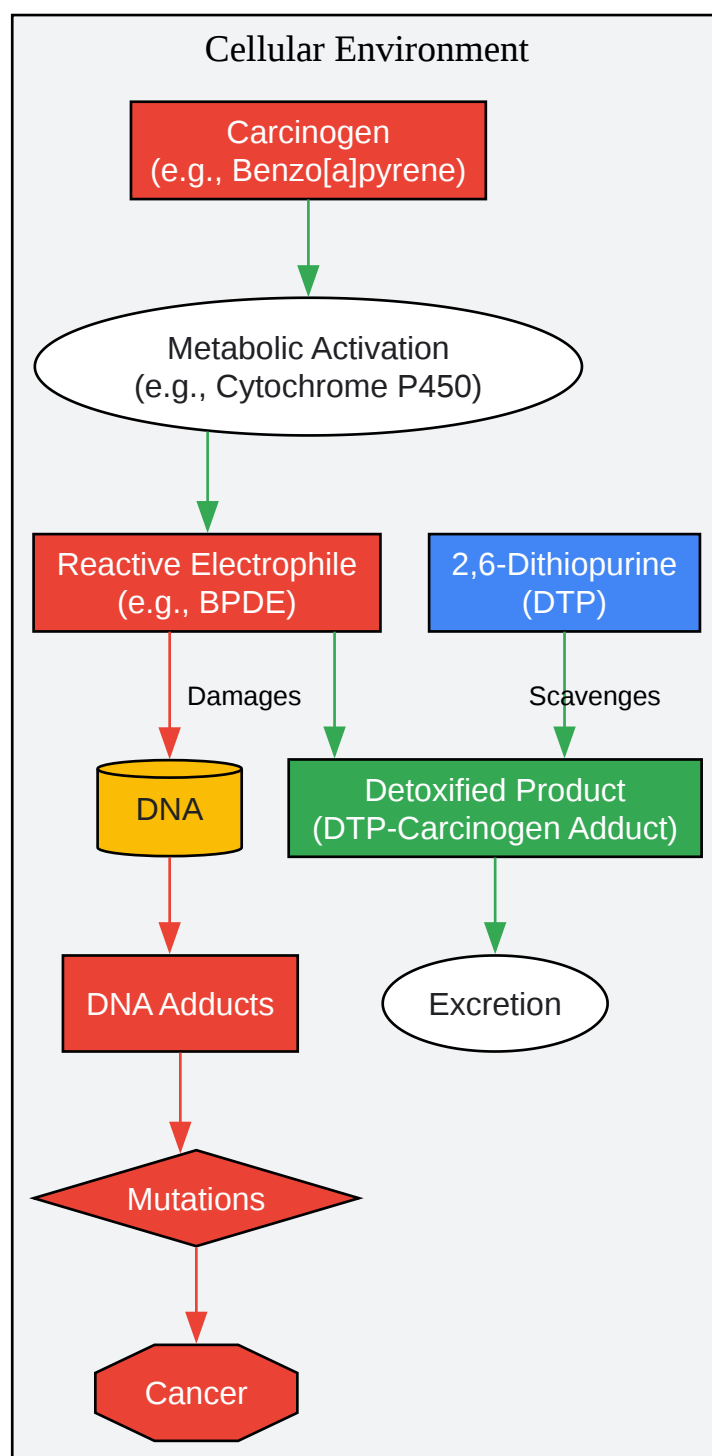
- Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for thiopurines.
- Expected m/z: The deprotonated molecule  $[M-H]^-$  would be observed at approximately 183.0 m/z.

## Mechanism of Action and Signaling Pathways

The primary mechanism of action for **2,6-Dithiopurine** as a chemopreventive agent is its ability to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies harmful electrophiles before they can interact with and damage cellular macromolecules like DNA.

## Scavenging of Electrophilic Carcinogens

Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially cancer. **2,6-Dithiopurine**, with its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide - BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological targets.

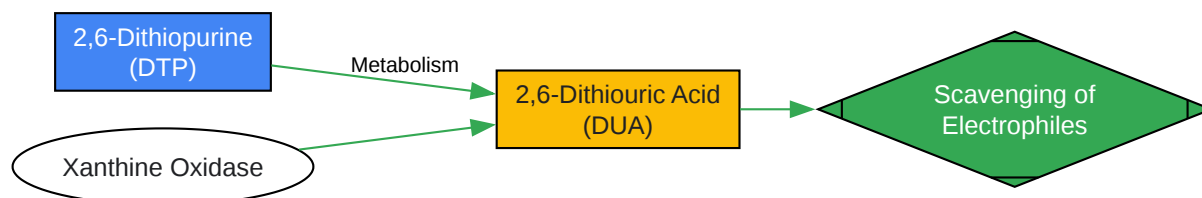


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Figure 2: Chemopreventive Mechanism of **2,6-Dithiopurine**.

## Metabolism of 2,6-Dithiopurine

In vivo, **2,6-Dithiopurine** is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid (DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-mercaptopurine.



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Figure 3: Metabolic Activation of **2,6-Dithiopurine**.

## Conclusion

**2,6-Dithiopurine** is a promising molecule with well-defined physical and chemical properties that underpin its potent chemopreventive activity. Its mechanism of action, centered on the nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research and development of **2,6-Dithiopurine** as a potential agent in cancer prevention and therapy.

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